Comprehensive NMR Characterization and Analytical Workflows for 2-Methoxy-7-azaspiro[3.5]nonane
Comprehensive NMR Characterization and Analytical Workflows for 2-Methoxy-7-azaspiro[3.5]nonane
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, spirocyclic scaffolds are highly prized for their ability to impart three-dimensional complexity, improve metabolic stability, and optimize physicochemical properties compared to traditional flat aromatic rings. 2-Methoxy-7-azaspiro[3.5]nonane (typically handled as a hydrochloride salt, Formula: C9H18ClNO[1]) is a premier example of such a building block.
As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. This whitepaper details the causality behind the chemical shifts of 2-methoxy-7-azaspiro[3.5]nonane, provides a self-validating experimental protocol for its structural elucidation, and grounds the analytical workflows in field-proven drug discovery applications[2].
Structural Elucidation & Causality in NMR Assignments
To accurately assign the Nuclear Magnetic Resonance (NMR) spectra of 2-methoxy-7-azaspiro[3.5]nonane, one must first deconstruct its unique geometry. The molecule consists of a 6-membered piperidine ring spiro-fused at its C4 position to a 4-membered cyclobutane ring. The cyclobutane ring bears a methoxy group at C2 (opposite the spiro center), while the piperidine nitrogen is at C7.
This creates a highly symmetrical system with a plane of symmetry passing through C2, the spiro carbon (C4), and the nitrogen (N7). The structural rigidity directly dictates the electronic environment and the resulting chemical shifts.
Quantitative ¹H NMR Data (400 MHz, DMSO-d6)
Causality Insight: DMSO-d6 is strictly required for the hydrochloride salt form. Non-polar solvents like CDCl3 fail to disrupt the tight ion pairing of the salt, leading to severe signal broadening. In DMSO-d6, the quadrupolar relaxation of the protonated amine (NH2⁺) is mitigated, allowing for distinct, trackable resonances.
| Position | Shift (ppm) | Multiplicity | Integration | Causality & Assignment Logic |
| C2-H | 3.85 – 4.00 | m (quintet-like) | 1H | Strongly deshielded by the directly attached electronegative oxygen atom. |
| OCH3 | 3.18 | s | 3H | Characteristic sharp singlet for a methoxy group. |
| C6-H, C8-H | 2.95 – 3.15 | m | 4H | Deshielded due to their α-position relative to the protonated nitrogen (NH2⁺). |
| C1-H, C3-H | 2.10 – 2.25 | m | 4H | Cyclobutane protons. They are diastereotopic due to the fixed spiro geometry and the C2 methoxy group. |
| C5-H, C9-H | 1.70 – 1.85 | m | 4H | Piperidine protons in the β-position to nitrogen, adjacent to the spiro center. |
| NH2⁺ | 8.80 – 9.10 | br s | 2H | Amine hydrochloride salt protons; broad due to chemical exchange and nitrogen quadrupolar effects. |
Quantitative ¹³C NMR Data (100 MHz, DMSO-d6)
Causality Insight: The defining feature of this scaffold is the quaternary spiro carbon (C4). Because it lacks attached protons, it relies entirely on long-range dipole-dipole interactions for relaxation, resulting in a lower signal-to-noise ratio.
| Position | Shift (ppm) | DEPT-135 Phase | Causality & Assignment Logic |
| C2 | 69.5 | Positive (CH) | Strongly deshielded by the methoxy oxygen. |
| OCH3 | 55.8 | Positive (CH3) | Standard methoxy carbon shift. |
| C6, C8 | 42.1 | Negative (CH2) | Deshielded by the adjacent electronegative nitrogen. |
| C1, C3 | 38.4 | Negative (CH2) | Strained cyclobutane ring carbons. |
| C4 | 32.5 | Zero (Disappears) | Quaternary spiro center. Absence in DEPT-135 confirms its non-protonated nature. |
| C5, C9 | 31.8 | Negative (CH2) | Piperidine carbons adjacent to the spiro center. |
Self-Validating Experimental Protocols
Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. The following workflow ensures that the spirocyclic linkage is unequivocally proven, ruling out isomeric impurities or synthetic failures.
Protocol: High-Resolution NMR Acquisition and Validation
Step 1: Sample Preparation & Solvation
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Action: Weigh 15–20 mg of 2-methoxy-7-azaspiro[3.5]nonane hydrochloride and dissolve completely in 0.6 mL of 100 atom % D DMSO-d6.
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Validation: The solution must be optically clear. Any turbidity indicates incomplete solvation of the salt, which will distort the magnetic field homogeneity (shimming) and ruin resolution.
Step 2: 1D ¹H and ¹³C Acquisition
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Action: Acquire the ¹H spectrum with a relaxation delay (D1) of 2.0 seconds. Acquire the ¹³C spectrum with a D1 of 3.0 to 5.0 seconds.
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Validation: The extended D1 in the ¹³C experiment is a strict requirement to ensure the quaternary spiro carbon (C4) fully relaxes between pulses. Failure to extend D1 will result in a missing or unquantifiable C4 peak.
Step 3: DEPT-135 Acquisition
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Action: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.
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Validation: Cross-reference the ¹³C spectrum with the DEPT-135. The peak at ~32.5 ppm (C4) must disappear, confirming it is a quaternary carbon. The peak at ~69.5 ppm (C2) must point up (positive), and the peaks at ~42.1, 38.4, and 31.8 ppm must point down (negative).
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Feedback Loop
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Action: Acquire an HMBC optimized for long-range coupling ( nJCH = 8 Hz, approx. 62.5 ms delay).
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Validation: This is the ultimate self-validating step. You must observe cross-peaks from the piperidine protons (H5/H9) to the spiro carbon (C4), AND from the cyclobutane protons (H1/H3) to the same spiro carbon (C4). If these intersecting correlations are absent, the spiro linkage is not confirmed, and the batch fails quality control.
Methodological Workflows (Visualizations)
The following diagrams map the logical progression of the analytical workflow and the specific HMBC correlations required to validate the molecule.
Caption: Step-by-step NMR acquisition and structural elucidation workflow for spirocyclic compounds.
Caption: Key HMBC interactions validating the spiro[3.5]nonane core connectivity.
Applications in Drug Discovery
The structural rigidity and favorable physicochemical profile of 2-methoxy-7-azaspiro[3.5]nonane make it an elite pharmacophore in modern medicinal chemistry.
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FAAH Inhibitors: Pfizer has extensively utilized this scaffold in the development of highly potent fatty acid amide hydrolase (FAAH) inhibitors. The spiro center perfectly projects the methoxy group into specific hydrophobic enzyme pockets, enhancing binding affinity[2].
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Oncology (PRMT5): The scaffold has been successfully integrated into tetrahydroisoquinoline derivatives functioning as PRMT5 inhibitors, demonstrating its versatility in oncology applications[3].
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Neurology (NaV Channels): Furthermore, its utility extends to neurology, where it serves as a core structural motif in pyridinylacetamide derivatives acting as voltage-gated sodium channel activators for the treatment of severe seizure disorders[4].
References
- Title: 2-methoxy-7-azaspiro[3.
- Title: US20100113465A1 - 7-azaspiro[3.
- Title: WO2021088992A1 - Tetrahydroisoquinoline spiro compound as prmt5 inhibitor Source: Google Patents URL
- Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL
Sources
- 1. Synthonix, Inc > Synthons > 2-methoxy-7-azaspiro[3.5]nonane;hydrochloride - [M85554] [synthonix.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2021088992A1 - Tetrahydroisoquinoline spiro compound as prmt5 inhibitor - Google Patents [patents.google.com]
- 4. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]
